REACTION_SMILES
|
[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5]1.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Cl-:25].[Cl-:26].[Cl-:27].[Cl-:28].[Ti+4:29].[c:6]1([CH:12]2[CH2:13][CH2:14][C:15](=[O:18])[CH2:16][CH2:17]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([C:15]2=[CH:14][CH2:13][CH:12]([c:6]3[cH:7][cH:8][cH:9][cH:10][cH:11]3)[CH2:17][CH2:16]2)[CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(c2ccccc2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(N2CCCC2)CCC(c2ccccc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |